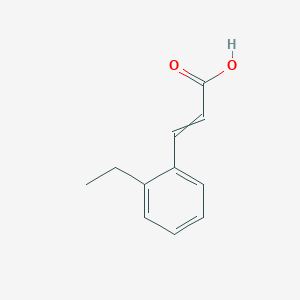
3-(2-ethylphenyl)prop-2-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethylphenyl)prop-2-enoic Acid is an organic compound belonging to the cinnamic acid derivatives family. It is characterized by the presence of an ethyl group attached to the second carbon of the cinnamic acid structure. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(2-ethylphenyl)prop-2-enoic Acid can be synthesized through several methods. One common approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. Another method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aliphatic ketone under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-ethylphenyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the ethyl group into a carboxylic acid group.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups (nitric acid).
Major Products Formed:
Oxidation: Formation of 2-ethylbenzoic acid.
Reduction: Formation of 2-ethylcinnamyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(2-ethylphenyl)prop-2-enoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: Research has shown its potential in developing drugs for treating various diseases due to its bioactive properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of polymers and resins
Mecanismo De Acción
The mechanism of action of 3-(2-ethylphenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Cinnamic acid: The parent compound with a similar structure but without the ethyl group.
3-Phenylpropanoic acid: Another derivative with a similar backbone but different functional groups.
Cinnamaldehyde: A related compound with an aldehyde group instead of a carboxylic acid group
Uniqueness: 3-(2-ethylphenyl)prop-2-enoic Acid is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and bioactivity compared to its parent compound, cinnamic acid .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(2-ethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13) |
Clave InChI |
PPDRIRGALQZEPP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















